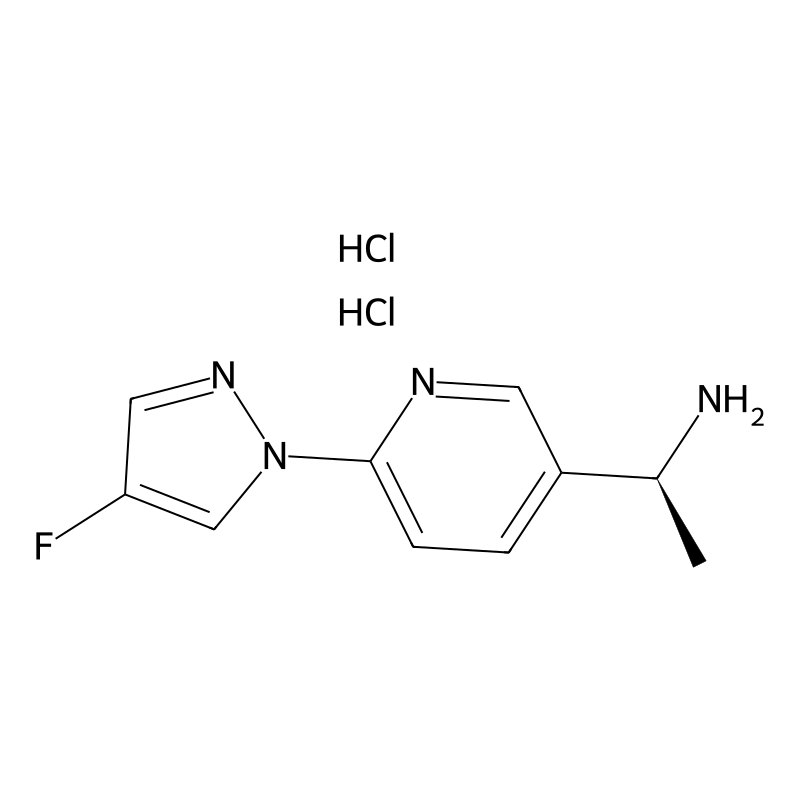

(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride is a synthetic compound characterized by its complex molecular structure, which includes a pyridine ring and a pyrazole moiety. The presence of the fluorine atom enhances its pharmacological profile, making it a subject of interest in medicinal chemistry. This compound is typically utilized in research focused on developing new therapeutic agents due to its potential biological activities.

- Substitution Reactions: The fluorine atom can be substituted with various nucleophiles, potentially altering the compound's biological activity.

- Reduction Reactions: The amine group can undergo reduction, affecting the compound's solubility and reactivity.

- Formation of Salts: As a dihydrochloride salt, it can participate in acid-base reactions, forming different salts that may have distinct properties.

These reactions are crucial for modifying the compound to enhance its therapeutic efficacy or reduce side effects.

Research indicates that (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride exhibits various biological activities:

- Anticancer Properties: Preliminary studies suggest potential inhibitory effects on cancer cell lines, possibly through mechanisms involving oxidative stress and apoptosis pathways .

- Antioxidant Activity: The compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative damage in biological systems .

- Neuroprotective Effects: Some studies suggest that similar compounds may provide neuroprotection, although specific data on this compound is limited.

The synthesis of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride typically involves several steps:

- Preparation of the Pyridine Intermediate: Starting from commercially available pyridine derivatives, reactions such as halogenation or alkylation can introduce functional groups necessary for further modifications.

- Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.

- Amine Introduction: The final step involves introducing the ethanamine moiety, often through reductive amination techniques.

- Salt Formation: The product is then treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride has potential applications in:

- Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting cancer and neurodegenerative diseases.

- Research Tools: Its unique structure makes it useful in studying enzyme interactions and metabolic pathways.

Interaction studies are essential to understand how (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride interacts with biological macromolecules:

- Protein-Ligand Interactions: Studies may involve assessing binding affinities to various receptors or enzymes using techniques such as surface plasmon resonance or isothermal titration calorimetry.

- In Silico Modeling: Computational methods can predict interactions based on molecular docking studies, providing insights into potential binding sites and affinities.

Similar Compounds

Several compounds share structural similarities with (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Fluoropyridine | Contains a fluorine-substituted pyridine | Used in synthesizing agrochemicals |

| Pyrazole derivatives | Includes pyrazole ring | Known for anti-inflammatory effects |

| Ethanolamines | Contains an amine group | Commonly used in pharmaceuticals |

The uniqueness of (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride lies in its specific combination of functional groups and stereochemistry, which can significantly influence its biological activity compared to these similar compounds.